

Pyridine-2-carbonyl Chloride Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Pyridine-2-carbonyl chloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **pyridine-2-carbonyl chloride** hydrochloride, a key reagent in synthetic chemistry. It covers the fundamental chemical properties, applications, and a representative experimental protocol for its use in acylation reactions.

Chemical and Physical Properties

Pyridine-2-carbonyl chloride hydrochloride is a white crystalline solid utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.^{[1][2][3]} Its reactivity stems from the presence of a pyridine ring and a carbonyl chloride functional group.^[1]

Below is a summary of its key chemical identifiers and properties.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ Cl ₂ NO	[1][2][4][5][6]
Molecular Weight	178.01 g/mol	[2]
CAS Number	39901-94-5	[1][2][5][6]
Appearance	White to off-white solid/powder	[1][4][5]
Purity	≥93%	[4][6]
Storage Temperature	0-10°C	[1]
InChI Key	VIPHVHVAGBKHGR-UHFFFAOYSA-N	[4][5]
Canonical SMILES	C1=CC=NC(=C1)C(=O)Cl.Cl	
Synonyms	2-Pyridinecarbonyl chloride hydrochloride, Picolinoyl chloride hydrochloride, 2-(Chlorocarbonyl)pyridine hydrochloride	[4]

Chemical Structure

The structure of **pyridine-2-carbonyl chloride** hydrochloride is fundamental to its reactivity. The diagram below illustrates its molecular composition.

Caption: Chemical structure of **Pyridine-2-carbonyl chloride** hydrochloride.

Applications in Organic Synthesis

Pyridine-2-carbonyl chloride hydrochloride is a crucial reagent in organic synthesis, primarily used for acylation reactions.[5] It serves as a precursor for introducing the picolinoyl group into various molecules. This is particularly valuable in the development of:

- Pharmaceuticals: It acts as a key intermediate in the synthesis of a wide range of pharmaceutical compounds.[3][5]

- Agrochemicals: The compound is also used in the formulation of agrochemicals for crop protection.[3][5]
- Complex Molecules: Its reactivity is harnessed to create complex molecular structures essential in materials science and chemical research.[3]

Representative Experimental Protocol: Amide Synthesis

The following is a general protocol for the acylation of a primary or secondary amine using **pyridine-2-carbonyl chloride** hydrochloride to form the corresponding amide. This procedure is adapted from standard acylation methodologies.

Materials:

- **Pyridine-2-carbonyl chloride** hydrochloride
- Primary or secondary amine
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Tertiary amine base (e.g., triethylamine or pyridine)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, magnetic stirrer, and dropping funnel

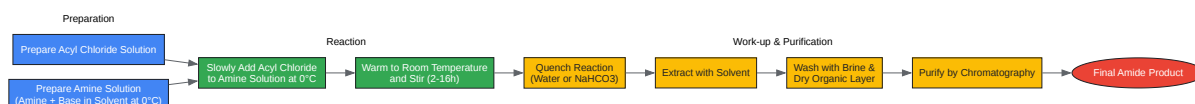
Procedure:

- Amine Solution Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a tertiary amine base (1.1-1.5 equivalents) in an anhydrous solvent (DCM or THF) at 0°C.
- Acylating Agent Preparation: In a separate flask, dissolve **pyridine-2-carbonyl chloride** hydrochloride (1.05 equivalents) in the same anhydrous solvent.

- Reaction: Slowly add the solution of **pyridine-2-carbonyl chloride** hydrochloride to the amine solution using a dropping funnel, while maintaining the temperature at 0°C.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of sodium bicarbonate.
- Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product can be purified by silica gel column chromatography.

Experimental Workflow: Amide Synthesis

The diagram below outlines the general workflow for the synthesis of an amide using **pyridine-2-carbonyl chloride** hydrochloride.



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Caption: General workflow for amide synthesis via acylation.

Safety Information

Pyridine-2-carbonyl chloride hydrochloride is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[1] It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

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